1,2-Pyrrolidinedicarboxylic acid, 4,4-difluoro-, 1-(1,1-dimethylethyl) ester
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Overview
Description
1,2-Pyrrolidinedicarboxylic acid, 4,4-difluoro-, 1-(1,1-dimethylethyl) ester is a chemical compound with the molecular formula C10H15F2NO4 and a molecular weight of 251.2272 g/mol . This compound is known for its unique structural properties, which include the presence of two fluorine atoms and a tert-butyl ester group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 1,2-Pyrrolidinedicarboxylic acid, 4,4-difluoro-, 1-(1,1-dimethylethyl) ester involves several steps. One common method includes the reaction of 1,2-pyrrolidinedicarboxylic acid with a fluorinating agent to introduce the fluorine atoms. The resulting intermediate is then esterified with tert-butyl alcohol under acidic conditions to form the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1,2-Pyrrolidinedicarboxylic acid, 4,4-difluoro-, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Pyrrolidinedicarboxylic acid, 4,4-difluoro-, 1-(1,1-dimethylethyl) ester is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 4,4-difluoro-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity . The tert-butyl ester group also plays a role in its stability and bioavailability.
Comparison with Similar Compounds
1,2-Pyrrolidinedicarboxylic acid, 4,4-difluoro-, 1-(1,1-dimethylethyl) ester can be compared with similar compounds such as:
- 1,2-Pyrrolidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) ester
- 1,2-Pyrrolidinedicarboxylic acid, 4,4-dimethyl-, 1-(1,1-dimethylethyl) ester
- 1,2-Pyrrolidinedicarboxylic acid, 4-fluoro-, 1-(1,1-dimethylethyl) ester These compounds share similar structural features but differ in the substituents on the pyrrolidine ring. The presence of fluorine atoms in this compound makes it unique, as fluorine can significantly influence the compound’s reactivity and biological activity.
Properties
Molecular Formula |
C10H14F2NO4- |
---|---|
Molecular Weight |
250.22 g/mol |
IUPAC Name |
4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-5-10(11,12)4-6(13)7(14)15/h6H,4-5H2,1-3H3,(H,14,15)/p-1 |
InChI Key |
WTMZYKCXBXPVPT-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)[O-])(F)F |
Origin of Product |
United States |
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